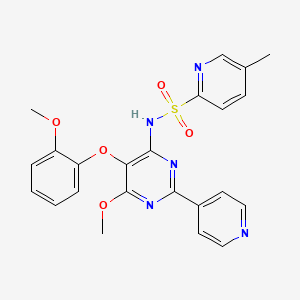

Avosentan

Número de catálogo B1665851

Peso molecular: 479.5 g/mol

Clave InChI: YBWLTKFZAOSWSM-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06521631B2

Procedure details

To a solution of 6.9 g sodium in MeOH (300 ml) were added 14.52 g of 5-methyl-pyridine-2-sulfonic acid[6-chloro-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide at RT and the mixture was refluxed for 5 days until completion of the reaction according to TLC analysis. The reaction mixture was concentrated in vacuo to half its volume upon which the crude reaction product precipitated as a sodium salt. It was filtered off by suction and dried in a high vacuum. The solid was dissolved in water, which was then made acidic by addition of acetic acid. The precipitating free sulfonamide was extracted into Me2Cl2. The organic layer was dried over Mg2SO4, concentrated on a rotary evaporator, and the crystalline solid that had formed was filtered off. It was then dried in a high vacuum for 12 h at 120° C. to give the desired 5-methyl-pyridine-2-sulfonic acid[6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide as white crystals. Melting point 225-226° C. ISN mass spectrum, m/e 478.2 (M-1 calculated for C23H21N5O5S1: 478).

Quantity

14.52 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Na].Cl[C:3]1[N:8]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:6]=[C:5]([NH:15][S:16]([C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][N:20]=2)(=[O:18])=[O:17])[C:4]=1[O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[O:33][CH3:34].[CH3:35][OH:36]>>[CH3:35][O:36][C:3]1[N:8]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:6]=[C:5]([NH:15][S:16]([C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][N:20]=2)(=[O:18])=[O:17])[C:4]=1[O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[O:33][CH3:34] |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

14.52 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=NC(=N1)C1=CC=NC=C1)NS(=O)(=O)C1=NC=C(C=C1)C)OC1=C(C=CC=C1)OC

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed for 5 days until completion of the reaction

|

|

Duration

|

5 d

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated in vacuo to half its volume upon which the crude

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated as a sodium salt

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

It was filtered off by suction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a high vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid was dissolved in water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

made acidic by addition of acetic acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The precipitating free sulfonamide was extracted into Me2Cl2

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over Mg2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystalline solid that had formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was then dried in a high vacuum for 12 h at 120° C.

|

|

Duration

|

12 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C(=NC(=N1)C1=CC=NC=C1)NS(=O)(=O)C1=NC=C(C=C1)C)OC1=C(C=CC=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |